4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine
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Overview
Description
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine is a heterocyclic compound that incorporates benzotriazole and thiazole moieties. These structures are known for their significant roles in medicinal chemistry and material sciences due to their unique physicochemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine typically involves the reaction of benzotriazole derivatives with thiazole compounds. One common method includes the use of 1-(triphenylphosphoranylideneaminomethyl)benzotriazole, which is treated with methylidenetriphenylphosphorane followed by deprotonation with n-BuLi to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its versatility in synthetic chemistry and applications in corrosion inhibition.
Thiazole: Widely used in medicinal chemistry for its biological activities.
Benzimidazole: Another heterocyclic compound with significant pharmacological properties.
Uniqueness
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine is unique due to the combination of benzotriazole and thiazole moieties, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5S/c1-3-9-18(10-4-1)27(19-11-5-2-6-12-19)22-23-17(16-28-22)15-26-21-14-8-7-13-20(21)24-25-26/h1-14,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEVYKXDWYXUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=CS3)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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